(R)-1-(5-Bromo-2-fluorophenyl)-N-Boc-ethanamine
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Overview
Description
tert-Butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate is an organic compound with the molecular formula C13H18BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate typically involves the reaction of 2-bromo-5-fluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydride or sodium hydroxide, in an organic solvent like tetrahydrofuran (THF) at low temperatures (0°C) to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a probe to investigate the binding sites and mechanisms of action of various enzymes.
Medicine
In medicinal chemistry, tert-butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific diseases, such as cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The bromine and fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[1-(5-bromo-2-chlorophenyl)ethyl]carbamate
- tert-Butyl N-[1-(5-bromo-2-iodophenyl)ethyl]carbamate
- tert-Butyl N-[1-(5-bromo-2-methylphenyl)ethyl]carbamate
Uniqueness
tert-Butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity compared to similar compounds. The fluorine atom, in particular, increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C13H17BrFNO2 |
---|---|
Molecular Weight |
318.18 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromo-2-fluorophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-7-9(14)5-6-11(10)15/h5-8H,1-4H3,(H,16,17) |
InChI Key |
VINAXALPWHZDJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Br)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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